molecular formula C16H17N5S B2449974 methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide CAS No. 339106-41-1

methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide

Cat. No. B2449974
M. Wt: 311.41
InChI Key: ZKAYHIFMFKNTEK-UHFFFAOYSA-N
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Description

“Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide” is a complex organic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolidine ring attached to a pyrazolo[3,4-d]pyrimidin-6-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • PF-04447943, a PDE9A Inhibitor : A related compound, PF-04447943, demonstrates its role as a novel PDE9A inhibitor, useful in cognitive disorders. It has been found to elevate central cGMP levels in the brain and exhibit procognitive activity in rodent models, confirming its potential for testing in diseases associated with cGMP signaling or cognition impairments (Verhoest et al., 2012).

  • Synthesis of Chromeno Derivatives : Research on related pyrazolopyrimidine derivatives includes the efficient synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridinones, highlighting the versatility of these compounds in synthetic chemistry (Yin & Song, 2022).

  • Catalytic Action in Synthesis : A study demonstrated the catalytic action of azolium salts in the aroylation of pyrazolo[3,4-d]pyrimidines, furthering the understanding of their synthetic pathways (Miyashita et al., 1990).

Biological and Pharmacological Applications

  • Antibacterial Properties : Some derivatives of pyrazolo[3,4-d]pyrimidine were evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antibacterial agents (Maqbool et al., 2014).

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives exhibited significant anticancer and anti-5-lipoxygenase activities, suggesting their use in cancer therapy and inflammation control (Rahmouni et al., 2016).

  • Radioprotective Activities : Certain pyrazolo[3,4-d]pyrimidines containing amino acid moieties demonstrated promising in vivo radioprotective activity, offering potential applications in radiation therapy (Ghorab et al., 2009).

properties

IUPAC Name

6-methylsulfanyl-1-phenyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S/c1-22-16-18-14(20-9-5-6-10-20)13-11-17-21(15(13)19-16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAYHIFMFKNTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide

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